molecular formula C22H17ClN2O3 B2896862 N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-40-9

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2896862
CAS No.: 338751-40-9
M. Wt: 392.84
InChI Key: FJLPAQJLSITQDZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethylated chromeno-pyridine core, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with the chromeno-pyridine intermediate.

    Dimethylation: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: shares structural similarities with other chromeno-pyridine derivatives such as:

Uniqueness

  • The presence of the 4-chlorobenzyl group imparts unique chemical and biological properties to the compound, differentiating it from other derivatives.
  • Its specific substitution pattern and functional groups contribute to its distinct reactivity and potential applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-12-3-8-19-17(9-12)20(26)18-10-16(13(2)25-22(18)28-19)21(27)24-11-14-4-6-15(23)7-5-14/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPAQJLSITQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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